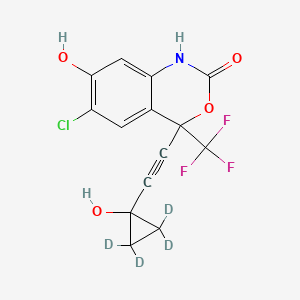

rac 7,14-Dihydroxy Efavirenz-d4

Description

Contextualizing Efavirenz (B1671121) Metabolism as a Research Paradigm

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a crucial component in the treatment of HIV-1 infection. pharmgkb.orgnih.gov Its metabolism is complex and highly variable among individuals, making it a compelling paradigm for pharmacogenetic and metabolomic studies. The drug is primarily cleared from the body through metabolic processes in the liver, mainly orchestrated by cytochrome P450 (CYP) enzymes. nih.govasm.org

The major metabolic pathway involves the hydroxylation of Efavirenz to 8-hydroxyefavirenz (B1664214), a reaction predominantly catalyzed by the enzyme CYP2B6. pharmgkb.orgnih.govnih.gov A secondary, or minor, pathway leads to the formation of 7-hydroxyefavirenz (B1416612), which is catalyzed by a different enzyme, CYP2A6. pharmgkb.org These primary metabolites can undergo further oxidation to form dihydroxylated metabolites, such as 8,14-dihydroxyefavirenz (B8820817). pharmgkb.org

This metabolic complexity is compounded by significant interindividual variability in drug concentrations, largely due to genetic polymorphisms in the CYP2B6 gene. pharmgkb.orgasm.org Different genetic makeups can lead to individuals being normal, intermediate, or poor metabolizers of Efavirenz, which in turn affects plasma concentrations of the drug. youtube.com Furthermore, Efavirenz can induce its own metabolism, a process known as autoinduction, by increasing the expression of CYP2B6. pharmgkb.orgnih.gov This intricate and variable metabolic profile underscores the importance of detailed research to understand its clinical implications.

Below is a table summarizing the primary and secondary metabolites of Efavirenz and the key enzymes involved in their formation.

| Metabolite | Precursor | Key Enzyme(s) | Metabolic Pathway |

| 8-hydroxyefavirenz | Efavirenz | CYP2B6 | Major, Primary |

| 7-hydroxyefavirenz | Efavirenz | CYP2A6 | Minor, Primary |

| 8,14-dihydroxyefavirenz | 8-hydroxyefavirenz | CYP2B6 | Secondary |

Significance of Hydroxylated and Deuterated Metabolites in Chemical and Biochemical Studies

In drug development and metabolic research, the study of hydroxylated and deuterated metabolites is of paramount importance for distinct but complementary reasons.

Hydroxylated metabolites are the products of Phase I metabolism, where a hydroxyl (-OH) group is introduced into a drug molecule. ontosight.ainumberanalytics.comnih.gov This process, primarily carried out by cytochrome P450 enzymes, generally increases the water solubility of the compound, facilitating its excretion from the body. numberanalytics.comnih.gov The formation of hydroxylated metabolites can have significant pharmacological consequences; they may be inactive, retain the activity of the parent drug, or even exhibit new or toxic effects. nih.govnih.gov For instance, the 8-hydroxyefavirenz metabolite is neurotoxic, while other dihydroxy metabolites are being investigated for different biological activities. nih.gov Therefore, synthesizing and studying these metabolites is crucial for understanding a drug's complete biological profile. nih.gov

Deuterated metabolites , on the other hand, are indispensable tools for analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comchromforum.org Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. By replacing one or more hydrogen atoms in a metabolite molecule with deuterium, scientists create a stable isotope-labeled internal standard. clearsynth.comaptochem.com These standards are chemically almost identical to the analyte of interest and behave similarly during sample extraction and chromatography. aptochem.com However, due to the difference in mass, they can be distinguished by a mass spectrometer. This allows for highly accurate and precise quantification of the non-labeled metabolite in complex biological samples like plasma or urine, as the deuterated standard helps correct for variations in sample preparation and instrument response. clearsynth.comaptochem.com

The table below highlights the key applications of these two types of metabolites in research.

| Metabolite Type | Primary Role | Key Applications |

| Hydroxylated | Pharmacological Profiling | Studying metabolite activity, understanding drug clearance pathways, assessing potential toxicity. nih.govnih.gov |

| Deuterated | Analytical Quantification | Serving as internal standards in mass spectrometry, enabling precise pharmacokinetic studies, validating analytical methods. clearsynth.comaptochem.commdpi.com |

Rationale for Investigating rac 7,14-Dihydroxy Efavirenz-d4 as a Research Probe

The specific compound, this compound, is a purpose-built tool for advanced metabolomic investigations. lgcstandards.com The name itself describes its function:

"rac" (for racemic) indicates that it is a mixture of stereoisomers, mirroring the complexity that can arise in biological systems.

"7,14-Dihydroxy Efavirenz" identifies it as a specific, secondary dihydroxylated metabolite of Efavirenz. While not one of the most abundant metabolites, its study is essential for building a complete picture of all metabolic pathways. The synthesis of potential and minor metabolites is a common practice to ensure comprehensive analysis. nih.gov

"-d4" signifies that four hydrogen atoms have been replaced by deuterium atoms, marking it as a stable isotope-labeled compound. clearsynth.com

The primary rationale for using this compound is to serve as a highly specific internal standard for the quantitative analysis of its non-deuterated counterpart, rac 7,14-Dihydroxy Efavirenz, in biological matrices. synzeal.comcoompo.com Given the complexity of Efavirenz's metabolism and the low concentrations at which secondary metabolites may be present, achieving accurate measurement is a significant analytical challenge. By using this deuterated standard in LC-MS/MS analyses, researchers can overcome issues like ion suppression and extraction variability, leading to robust and reliable data. clearsynth.commyadlm.org This precision is critical for detailed pharmacokinetic modeling and for fully elucidating the minor, yet potentially significant, metabolic pathways of Efavirenz.

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClF3NO4 |

|---|---|

Molecular Weight |

351.70 g/mol |

IUPAC Name |

6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2 |

InChI Key |

KUTVEJICWJIROD-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C1(C(C1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O)([2H])[2H])[2H] |

Canonical SMILES |

C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O |

Origin of Product |

United States |

Structural and Stereochemical Characterization of Rac 7,14 Dihydroxy Efavirenz D4

Elucidation of Hydroxylation Positions (7 and 14)

The metabolism of Efavirenz (B1671121) is a complex process involving several cytochrome P450 (CYP) enzymes, leading to the formation of multiple hydroxylated metabolites. researchgate.netresearchgate.net The designation "7,14-Dihydroxy" indicates that hydroxyl (-OH) groups have been added to the 7th and 14th carbon positions of the parent Efavirenz molecule.

The formation of this dihydroxylated metabolite occurs through sequential oxidation reactions. The primary routes of Efavirenz metabolism involve hydroxylation at the 8-position, catalyzed mainly by the CYP2B6 enzyme, and to a lesser extent, at the 7-position, primarily by the CYP2A6 enzyme. nih.govclinpgx.orgnih.gov These initial products, 7-hydroxyefavirenz (B1416612) and 8-hydroxyefavirenz (B1664214), can then undergo further oxidation. nih.gov Specifically, 8-hydroxyefavirenz can be further metabolized to 8,14-dihydroxyefavirenz (B8820817). nih.govclinpgx.org While the direct pathway to 7,14-dihydroxyefavirenz is less commonly detailed, the presence of metabolites hydroxylated at both the aromatic ring (position 7) and the cyclopropyl (B3062369) ring (position 14) has been established through metabolic studies. clinpgx.org

Research has identified 7- and 8-hydroxyefavirenz as primary metabolites, while 8,14-dihydroxyefavirenz is considered a secondary metabolite found in the plasma of individuals administered Efavirenz. nih.gov

Table 1: Key Enzymes in Efavirenz Hydroxylation

| Metabolite | Position(s) Hydroxylated | Primary Enzyme(s) Involved | Metabolic Stage |

|---|---|---|---|

| 7-hydroxyefavirenz | C7 | CYP2A6 | Primary |

| 8-hydroxyefavirenz | C8 | CYP2B6 | Primary |

Implications of Racemic (rac) Stereochemistry

The term "rac" or "racemic" signifies that the compound is a mixture of equal parts of its enantiomers. Efavirenz possesses a chiral center, meaning it exists in two non-superimposable mirror-image forms: (S)-Efavirenz and (R)-Efavirenz.

The metabolism of Efavirenz is highly stereoselective. The clinically used form of the drug is the (S)-enantiomer. nih.govnih.gov The enzyme CYP2B6 metabolizes (S)-Efavirenz much more efficiently than (R)-Efavirenz. acs.org Studies have shown a greater than 10-fold, and in some cases a 14-fold, enantioselectivity for the metabolism of the (S)-enantiomer over the (R)-enantiomer by wild-type CYP2B6. nih.govnih.gov

This pronounced selectivity has significant implications for metabolite formation. The major primary metabolite is (S)-8-hydroxyefavirenz, formed from the (S)-Efavirenz parent drug. nih.govnih.gov Consequently, the secondary dihydroxylated metabolites, such as 8,14-dihydroxyefavirenz, are also predominantly formed from the (S)-enantiomer. nih.govnih.gov While metabolism of (R)-Efavirenz does occur, it is at a much slower rate, approximately one-tenth that of the (S)-enantiomer. nih.govnih.gov Therefore, a sample of "rac-7,14-Dihydroxy Efavirenz" in a research context is a synthetically prepared standard representing both possible enantiomeric forms, rather than a reflection of what would be found in equal proportions in vivo.

The stereochemistry of drug metabolites can significantly influence their biological activity and toxicological profiles. Therefore, in research settings, it is crucial to separate and accurately quantify the individual enantiomers of Efavirenz and its metabolites. This presents analytical challenges that require specialized techniques.

Determining the enantiomeric purity of these compounds is essential for understanding the precise metabolic pathways and the pharmacokinetics of each stereoisomer. Ultra-Performance Liquid Chromatography (UPLC) using columns with an immobilized polysaccharide-derived chiral stationary phase has been successfully developed for the enantioseparation of S-Efavirenz and its enantiomeric impurity, R-Efavirenz. sapub.org Such chiral chromatography methods are vital for resolving the different stereoisomers of hydroxylated metabolites, allowing for their individual detection and quantification. sapub.org The stability of these separated enantiomers in solution and the mobile phase is also a critical factor, with studies showing they can be stable for up to 24 hours, which is adequate for analytical procedures. sapub.org

Table 2: Analytical Method for Efavirenz Enantioseparation

| Parameter | Detail |

|---|---|

| Technique | Ultra-Performance Liquid Chromatography (UPLC) |

| Column Type | Chiral Stationary Phase (e.g., Chiracel OD-H) |

| Mobile Phase Example | n-Hexane and Isopropyl alcohol (90:10 v/v) |

| Detection | Photodiode Array (PDA) at λ-254 nm |

Deuterium (B1214612) Labeling (d4) and its Structural Placement

The "d4" in the compound's name indicates that four hydrogen atoms in the molecule have been replaced with their heavy isotope, deuterium. This isotopic labeling is a critical tool in analytical chemistry, particularly in studies using mass spectrometry.

Based on the nomenclature for similar labeled compounds, such as rac 8-Hydroxy Efavirenz-d4, the four deuterium atoms are located on the cyclopropyl ring attached to the ethynyl group of the molecule. usbio.net Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but have a higher mass. This mass difference allows them to be used as ideal internal standards in pharmacokinetic and metabolic research. veeprho.com When analyzing biological samples, a known quantity of the deuterated standard (e.g., rac 7,14-Dihydroxy Efavirenz-d4) is added. Because the labeled and unlabeled compounds behave identically during sample extraction and chromatographic separation, any sample loss affects both equally. The mass spectrometer can distinguish between the two based on their mass, allowing for highly accurate and precise quantification of the unlabeled analyte in the sample. veeprho.commedchemexpress.com

Metabolic Pathways and Enzymatic Formation of Efavirenz Dihydroxylated Metabolites

Primary Hydroxylation of Efavirenz (B1671121)

The initial phase of Efavirenz metabolism involves the addition of a single hydroxyl group to the molecule, a process catalyzed predominantly by two key CYP enzymes. This results in the formation of two main primary metabolites.

Formation of 8-Hydroxy Efavirenz

| Primary Metabolite | Primary Enzyme | Contributing Enzymes | Approximate Contribution to Metabolism (in vitro) |

|---|---|---|---|

| 7-Hydroxy Efavirenz | CYP2A6 nih.govnih.gov | CYP3A4 pharmgkb.org | 22.5% nih.govnih.gov |

| 8-Hydroxy Efavirenz | CYP2B6 pharmgkb.orgnih.gov | CYP2A6, CYP3A4, CYP3A5, CYP1A2 pharmgkb.orgnih.gov | 77.5% nih.govnih.gov |

Secondary Hydroxylation Leading to Dihydroxylated Metabolites

Following primary hydroxylation, the resulting metabolites, 7-Hydroxy Efavirenz and 8-Hydroxy Efavirenz, can undergo a second oxidation step. This secondary hydroxylation is also primarily mediated by CYP enzymes and leads to the formation of various dihydroxylated metabolites.

Pathways to 7,14-Dihydroxy Efavirenz

The formation of dihydroxylated metabolites from 7-Hydroxy Efavirenz involves further enzymatic oxidation. Research indicates that 7-Hydroxy Efavirenz can serve as a substrate for subsequent hydroxylation, a reaction catalyzed primarily by the CYP2B6 enzyme. nih.govnih.gov While this secondary metabolic step is established, the precise identification of a 7,14-dihydroxy metabolite is not consistently detailed across studies, which have more frequently identified other novel isomers.

Pathways to 8,14-Dihydroxy Efavirenz

8,14-Dihydroxy Efavirenz is a recognized secondary metabolite formed from the further oxidation of the primary metabolite, 8-Hydroxy Efavirenz. nih.govmdpi.com The enzyme largely responsible for this conversion is CYP2B6, the same enzyme that dominates the initial formation of 8-Hydroxy Efavirenz. pharmgkb.orgnih.govnih.gov Interestingly, some in vitro studies using human liver microsomes did not detect the formation of 8,14-Dihydroxy Efavirenz from its precursor. nih.govnih.gov However, the metabolite has been quantified in plasma samples from patients, leading to the hypothesis that it may be formed in vivo through the 14-hydroxylation of a conjugated form of 8-Hydroxy Efavirenz, such as its glucuronide or sulfate (B86663). nih.govnih.gov

Identification of Novel Dihydroxylated Metabolites

Investigations into Efavirenz's biotransformation have revealed a complex profile of secondary metabolism, including the identification of novel dihydroxylated structures. nih.govconsensus.app One such metabolite that has been identified is 7,8-Dihydroxy Efavirenz. nih.govresearchgate.netmdpi.com Furthermore, studies have shown that both 7-Hydroxy Efavirenz and 8-Hydroxy Efavirenz are oxidized by CYP2B6 to produce novel dihydroxylated metabolites that were shown to be structurally distinct from 8,14-Dihydroxy Efavirenz in certain in vitro assays. nih.govnih.gov This highlights the complexity of the metabolic cascade and the potential for the formation of multiple dihydroxy isomers.

| Dihydroxylated Metabolite | Precursor Metabolite | Primary Enzyme | Notes |

|---|---|---|---|

| 7,14-Dihydroxy Efavirenz | 7-Hydroxy Efavirenz | CYP2B6 nih.govnih.gov | Pathway exists for further hydroxylation of the precursor, but this specific isomer is not consistently identified in all studies. |

| 8,14-Dihydroxy Efavirenz | 8-Hydroxy Efavirenz | CYP2B6 pharmgkb.orgnih.gov | Detected in human plasma; may be formed in vivo from conjugated 8-Hydroxy Efavirenz. nih.govnih.gov |

| 7,8-Dihydroxy Efavirenz | 7-Hydroxy Efavirenz or 8-Hydroxy Efavirenz | CYP2B6 nih.govnih.gov | Identified as a novel secondary metabolite. nih.govresearchgate.net |

Enzymatic Systems Involved in Hydroxylation

The biotransformation of Efavirenz is a critical determinant of its efficacy and is primarily carried out by oxidative hydroxylation followed by conjugation.

Role of Cytochrome P450 Isoforms (e.g., CYP2B6, CYP2A6, CYP3A4, CYP3A5, CYP1A2)

The metabolism of Efavirenz is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netresearchgate.net The major route of metabolism is the 8-hydroxylation of Efavirenz to form 8-hydroxyefavirenz (B1664214), a reaction primarily catalyzed by CYP2B6. pharmgkb.orgnih.gov In fact, CYP2B6 is considered the main enzyme responsible for Efavirenz clearance. nih.govnih.gov

Another significant, albeit minor, pathway is the 7-hydroxylation of Efavirenz to produce 7-hydroxyefavirenz (B1416612). pharmgkb.orgnih.gov In vitro studies using human liver microsomes (HLMs) have shown that 7-hydroxylation accounts for approximately 22.5% of the total primary metabolism of Efavirenz. nih.govnih.govcapes.gov.br This reaction is principally catalyzed by CYP2A6. nih.govnih.govcapes.gov.br

While CYP2B6 and CYP2A6 are the primary drivers of Efavirenz hydroxylation, other isoforms play a minor role. pharmgkb.org These include CYP3A4, CYP3A5, and CYP1A2, which can contribute to the formation of 8-hydroxyefavirenz. pharmgkb.orgnih.gov The formation of secondary metabolites, such as dihydroxylated forms, also involves these enzymatic systems. For instance, CYP2B6 is the major enzyme involved in the subsequent formation of 8,14-dihydroxyefavirenz (B8820817) from 8-hydroxyefavirenz. pharmgkb.orgnih.gov Both 7- and 8-hydroxyefavirenz can be further oxidized, primarily by CYP2B6, to form novel dihydroxylated metabolites. nih.govnih.gov

Efavirenz itself can influence the activity of these enzymes. It is known to be an inducer of CYP2B6 and CYP3A4 expression, a process known as autoinduction. pharmgkb.orgnih.gov It also acts as a competitive inhibitor of several CYP enzymes, including CYP2B6, CYP2C8, CYP2C9, and CYP2C19. pharmgkb.orgpharmgkb.org

| CYP1A2 | Minor | 8-hydroxyefavirenz | Minor contributor to 8-hydroxylation. pharmgkb.orgnih.gov |

Stereoselectivity of Cytochrome P450 Enzymes in Efavirenz Metabolism

Efavirenz is administered as a single S-enantiomer. The metabolism of Efavirenz by CYP enzymes, particularly CYP2B6, exhibits a high degree of stereoselectivity. nih.gov CYP2B6 is the primary enzyme responsible for the formation of S-8-hydroxyefavirenz. nih.gov The metabolism of the R-enantiomer of Efavirenz by CYP2B6 has not been as extensively studied. nih.gov Efavirenz is considered one of the most stereoselective drug substrates for CYP2B6 identified to date, with a greater than 10-fold enantioselectivity for the S- versus the R-enantiomer. nih.gov This remarkable stereoselectivity makes S-efavirenz a valuable tool for probing the structure and catalytic mechanisms of the CYP2B6 active site. nih.gov

Contribution of Other Enzymes (e.g., UDP-Glucuronosyltransferases) to Metabolite Conjugation and Further Hydroxylation

Following hydroxylation by CYP enzymes, the resulting metabolites undergo conjugation, primarily through glucuronidation, which is a major pathway for their excretion. pharmgkb.org Multiple UDP-glucuronosyltransferase (UGT) isoforms are capable of conjugating the hydroxylated metabolites of Efavirenz. pharmgkb.orgnih.gov These include UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. pharmgkb.orgnih.gov The major metabolite found in urine is 8-hydroxyefavirenz-glucuronide. pharmgkb.org

In addition to conjugating the hydroxylated metabolites, UGT enzymes can also directly glucuronidate the parent Efavirenz molecule to form Efavirenz-N-glucuronide. nih.gov This is considered a minor metabolic pathway and is catalyzed by UGT2B7. pharmgkb.orgnih.gov Efavirenz has also been shown to inhibit the activity of certain UGT isoforms, such as UGT1A4 and UGT1A9, suggesting a potential for drug-drug interactions with other medications metabolized by these enzymes. mdpi.comelsevierpure.com

The formation of 8,14-dihydroxyefavirenz in vivo may also involve a conjugated intermediate. It has been suggested that the glucuronide or sulfate conjugate of 8-hydroxyefavirenz might undergo 14-hydroxylation. nih.govnih.gov

Mechanistic Studies of Metabolite Formation in in vitro and Non-Human in vivo Systems

Human Liver Microsome Studies

Kinetic and inhibition studies in HLMs have been crucial in identifying the specific CYP isoforms involved. For example, a strong correlation has been observed between the formation rate of 8-hydroxyefavirenz and CYP2B6 activity, and between the formation rate of 7-hydroxyefavirenz and CYP2A6 activity. nih.gov Furthermore, Efavirenz has been shown to be a potent competitive inhibitor of CYP2B6 in HLMs. pharmgkb.org

Investigations into the formation of dihydroxylated metabolites in HLMs have revealed that while 7- and 8-hydroxyefavirenz are further oxidized, 8,14-dihydroxyefavirenz was not detected in vitro when Efavirenz or its primary hydroxylated metabolites were used as substrates. nih.govnih.gov This suggests that the in vivo formation of 8,14-dihydroxyefavirenz may proceed through a different mechanism, possibly involving a conjugated intermediate. nih.govnih.gov

Table 2: Inhibition of UGT Activity by Efavirenz in Human Liver Microsomes

| UGT Isoform | Substrate | Inhibition Type | Ki (μM) |

|---|---|---|---|

| UGT1A1 | 17β-estradiol | Noncompetitive | 40.3 mdpi.com |

| UGT1A4 | Trifluoperazine | Competitive | 2.0 mdpi.com |

| UGT1A9 | Propofol | Competitive | 9.4 mdpi.com |

Brain Microsome Studies

While the liver is the primary site of drug metabolism, recent studies have highlighted the capacity of the brain to metabolize drugs, which has significant implications for neuropharmacology and neurotoxicity. The metabolism of Efavirenz has been investigated in brain microsomes from humans, mice, and cynomolgus macaques. researchgate.netnih.gov

These studies have demonstrated that brain microsomes from all three species are capable of forming 8-hydroxyefavirenz from Efavirenz. nih.gov Furthermore, the glucuronidation of the P450-dependent metabolites, 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz, was also observed in the brain microsomes of all three species. nih.gov Interestingly, the direct glucuronidation of Efavirenz was only detected in the brain microsomes of cynomolgus macaques. nih.gov

Proteomic analysis of human brain microsomes has identified the presence of eleven P450s and eleven UGTs, indicating that the enzymatic machinery for Efavirenz metabolism is present in the brain. researchgate.netnih.gov In studies with primary neural cells, microglia were the only cell type to form 8-hydroxyefavirenz when treated with Efavirenz. nih.gov When these cells were treated with the P450-dependent metabolites of Efavirenz, glucuronidation was observed only in cortical neurons and astrocytes, suggesting cell-type-specific metabolic capabilities within the brain. nih.gov These findings indicate that local metabolism of Efavirenz in the brain could contribute to its pharmacological and toxicological effects. researchgate.netnih.gov

Animal Models (e.g., mouse models) for Metabolic Pathway Elucidation

Mouse models have been instrumental in elucidating the in vivo relevance and consequences of Efavirenz metabolism. These models allow for the investigation of metabolic pathways in a complete biological system, including the impact of genetic factors and the potential for drug delivery to specific tissues like the brain.

The 5XFAD mouse model of Alzheimer's disease has been utilized to study the in vivo effects of Efavirenz and its dihydroxylated metabolites. mdpi.comfrontiersin.org In these studies, mice were treated with dihydroxy metabolites such as (rac)-7,8-dihydroxy Efavirenz and (rac)-8,14-dihydroxy Efavirenz. nih.govmdpi.com These investigations are crucial for determining if metabolites formed in the periphery can cross the blood-brain barrier and exert pharmacological effects, providing insight into their potential distribution and activity within the central nervous system. nih.gov

Furthermore, studies using mouse primary hepatocytes have explored the impact of Efavirenz and its primary metabolite, 8-OHEFV. These experiments showed that Efavirenz treatment could induce the expression of mouse CYP2B10, the murine ortholog of human CYP2B6, which is the primary enzyme for Efavirenz metabolism. nih.gov This auto-induction suggests that the metabolic pathway can be altered by the drug itself, a phenomenon well-suited for study within an animal model.

Advanced analytical techniques such as retinal multiomics (transcriptomics and proteomics) have been applied in Efavirenz-treated 5XFAD mice to gain unbiased insights into the molecular processes affected by the drug, demonstrating the depth of analysis possible with animal models. frontiersin.org These models, combined with genetic variants, help to build a comprehensive picture of Efavirenz disposition. For example, the influence of polymorphisms in the CYP2B6 gene, which significantly alters Efavirenz clearance, has been studied extensively, with mouse models providing a platform to understand the mechanistic basis for these pharmacogenetic differences observed in humans. nih.goviu.edu

Table 2: Key Findings from Mouse Models in Efavirenz Metabolic Research

| Mouse Model | Compound Administered | Key Research Focus | Major Finding |

|---|---|---|---|

| 5XFAD | (rac)-7,8-dihydroxy Efavirenz | In vivo effects of dihydroxy metabolite | Evaluation of therapeutic potential and brain effects. mdpi.com |

| 5XFAD | (rac)-8,14-dihydroxy Efavirenz | In vivo effects of dihydroxy metabolite | Comparison of brain effects to parent drug (Efavirenz). nih.gov |

| C57BL/6 | Efavirenz | Cell-specific brain metabolism | Microglia uniquely metabolize Efavirenz to 8-OHEFV. nih.gov |

| Wild-type | Efavirenz, 8-OHEFV | Hepatic enzyme induction | Efavirenz induces expression of its own metabolizing enzyme, CYP2B10. nih.gov |

This table summarizes findings from various mouse models used to study the metabolism and effects of Efavirenz and its metabolites.

Applications of Deuterium Labeling D4 in Chemical and Biochemical Research

Stable Isotope Dilution Techniques in Quantitative Analysis

The primary application of rac 7,14-Dihydroxy Efavirenz-d4 is as an internal standard in stable isotope dilution (SID) analysis, most commonly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govlgcstandards.com This technique is the gold standard for accurate and precise quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates.

In this methodology, a known quantity of the deuterated standard, this compound, is added to a biological sample prior to processing. Because the deuterated standard is chemically identical to the endogenous (non-deuterated) analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during LC-MS/MS analysis. The mass spectrometer, however, can distinguish between the analyte and the d4-labeled standard due to the mass difference of four daltons. By measuring the ratio of the response of the endogenous analyte to the known concentration of the internal standard, a highly accurate quantification can be achieved.

The use of a stable isotope-labeled internal standard like this compound is crucial for overcoming the variability inherent in bioanalytical methods, leading to improved precision and accuracy. This is particularly important in pharmacokinetic studies where accurate concentration measurements are essential for determining key parameters.

Table 1: Representative LC-MS/MS Method Validation Parameters for the Quantification of an Analyte Using a Deuterated Internal Standard

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% | 4.5% |

| Inter-day Precision (%CV) | < 15% | 6.8% |

| Accuracy (%) | 85-115% | 98.5% |

| Matrix Effect (%CV) | < 15% | 8.2% |

| Extraction Recovery (%) | Consistent and reproducible | 85% |

| Note: This table presents typical validation results for an LC-MS/MS method using a stable isotope-labeled internal standard and is for illustrative purposes. |

Investigation of Kinetic Isotope Effects in Enzymatic Reactions

The introduction of deuterium (B1214612) at specific molecular positions can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-determining step in an enzymatic reaction, substituting hydrogen with deuterium will slow down the reaction rate.

While this compound is primarily designed as an internal standard, the principles of KIE are highly relevant to the study of drug metabolism. For instance, the metabolism of Efavirenz (B1671121) is primarily mediated by cytochrome P450 enzymes, particularly CYP2B6, which catalyzes hydroxylation reactions involving C-H bond cleavage. pharmgkb.org By synthesizing deuterated versions of Efavirenz or its metabolites, researchers can probe the mechanisms of these enzymatic transformations. A significant KIE would provide strong evidence that C-H bond breaking is a rate-limiting step in the metabolic pathway.

Tracing Metabolic Pathways and Elucidating Reaction Mechanisms

Deuterium-labeled compounds serve as powerful tracers for elucidating complex metabolic pathways. When a deuterated compound is introduced into a biological system, its metabolic fate can be tracked by detecting the deuterium label in downstream metabolites using mass spectrometry.

This compound can be used in studies designed to understand the further metabolism of dihydroxy-metabolites of Efavirenz. While 8,14-dihydroxyefavirenz (B8820817) is a known secondary metabolite, its subsequent biotransformations are not fully characterized. nih.govpharmgkb.org By administering this compound to in vitro systems, such as human liver microsomes, or in preclinical animal models, researchers can identify any further metabolites by searching for the characteristic d4-isotopic signature. This approach allows for the unambiguous identification of metabolites originating from the administered deuterated precursor, helping to map out the complete metabolic cascade of Efavirenz.

Assessment of Metabolic Stability and Pharmacokinetic Properties in Preclinical Models

The assessment of metabolic stability is a critical step in drug discovery and development, providing an early indication of a compound's likely in vivo half-life and oral bioavailability. nih.gov In vitro assays using liver microsomes or hepatocytes are commonly employed for this purpose.

In preclinical pharmacokinetic studies in animal models, this compound is an indispensable tool for the accurate quantification of the corresponding non-deuterated metabolite in biological samples. Following administration of Efavirenz or its primary metabolites to an animal, blood, plasma, or tissue samples can be collected over time. The addition of this compound as an internal standard allows for the precise measurement of the concentration-time profile of 7,14-dihydroxyefavirenz, enabling the calculation of key pharmacokinetic parameters.

Table 2: Illustrative Pharmacokinetic Parameters of an Efavirenz Metabolite in a Preclinical Study

| Parameter | Unit | Value |

| Cmax (Maximum Concentration) | ng/mL | 450 |

| Tmax (Time to Cmax) | hours | 4 |

| AUC (Area Under the Curve) | ng·h/mL | 3200 |

| t½ (Half-life) | hours | 8.5 |

| CL/F (Apparent Clearance) | L/h/kg | 0.25 |

| Note: This table provides hypothetical pharmacokinetic data for an Efavirenz metabolite and is for illustrative purposes. The precise quantification required to generate such data would rely on a stable isotope-labeled internal standard like this compound. |

Synthesis and Derivatization Strategies for Labeled Efavirenz Metabolites

Chemical Synthesis Routes for Deuterated and Hydroxylated Efavirenz (B1671121) Analogs

The chemical synthesis of complex molecules like rac 7,14-Dihydroxy Efavirenz-d4 is a multi-step process that requires careful planning and execution. While specific proprietary methods for this exact compound are not publicly detailed, the general approach involves the synthesis of the core Efavirenz structure, followed by or integrated with hydroxylation and deuterium (B1214612) labeling steps.

The synthesis of the Efavirenz backbone itself is a well-established process. A key step often involves the enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone precursor. nih.gov This establishes the critical stereocenter of the molecule.

To introduce deuterium atoms, a common strategy is to use deuterated starting materials. For instance, the synthesis of deuterated analogs of other pharmaceuticals has been achieved by employing reagents like deuterated aldehydes or isonitriles in multicomponent reactions. beilstein-journals.org In the context of Efavirenz, a deuterated cyclopropyl (B3062369) group can be introduced, as seen in the commercially available internal standard, Efavirenz-d5.

Hydroxylation of the aromatic ring and the cyclopropyl group presents a greater synthetic challenge. Direct chemical hydroxylation can lack regioselectivity, leading to a mixture of products. Therefore, a more controlled approach often involves the use of starting materials that already contain the hydroxyl groups or functional groups that can be readily converted to hydroxyls.

For this compound, the synthesis would logically involve a combination of these strategies. It is plausible that a deuterated cyclopropyl precursor is used in conjunction with a protected dihydroxyaniline derivative to construct the benzoxazinone (B8607429) ring system. The "rac" designation indicates that the hydroxylation at the 14-position on the cyclopropyl ring results in a racemic mixture of stereoisomers.

Commercially available reference standards provide confirmation of the successful synthesis of such complex molecules. For instance, rac 7-Hydroxy Efavirenz-d4 is available and its chemical name is 6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one. This indicates that deuterium labeling is on the cyclopropyl ring. Similarly, This compound is also available, signifying the feasibility of its synthesis.

Table 1: Key Deuterated and Hydroxylated Efavirenz Analogs

| Compound Name | Key Features |

| This compound | Dihydroxylated and deuterated analog |

| rac 7-Hydroxy Efavirenz-d4 | Monohydroxylated and deuterated analog |

| Efavirenz-d5 | Deuterated internal standard |

Biocatalytic Approaches to Metabolite Synthesis

Nature provides an elegant solution to the challenge of selective hydroxylation through enzymatic reactions. Biocatalysis utilizes enzymes to perform specific chemical transformations, often with high regio- and stereoselectivity under mild conditions. rjeid.comresearchgate.net This approach is particularly relevant for producing drug metabolites.

The in vivo metabolism of Efavirenz is primarily carried out by cytochrome P450 (CYP) enzymes. Specifically, CYP2B6 is the major enzyme responsible for the formation of 8-hydroxyefavirenz (B1664214), which can be further metabolized to 8,14-dihydroxyefavirenz (B8820817). Another key enzyme, CYP2A6, is involved in the formation of 7-hydroxyefavirenz (B1416612). In vitro studies using human liver microsomes have been instrumental in elucidating these pathways.

These enzymatic systems can be harnessed for the preparative synthesis of hydroxylated Efavirenz metabolites. nih.gov By incubating the parent drug with isolated enzymes or whole-cell systems expressing the desired CYP enzymes, it is possible to produce specific hydroxylated analogs. This method can be more efficient and selective than traditional chemical synthesis for introducing hydroxyl groups at specific positions.

For the synthesis of this compound, a biocatalytic approach could involve incubating a deuterated Efavirenz precursor with a combination of CYP enzymes capable of hydroxylating both the 7-position of the aromatic ring and the 14-position of the cyclopropyl ring. While specific protocols for the preparative biocatalytic synthesis of this particular deuterated dihydroxy metabolite are not widely published, the principles of using oxygenating biocatalysts for drug development are well-established. nih.gov

Preparation of Internal Standards for Analytical Studies

The accurate quantification of drugs and their metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Deuterium-labeled compounds, such as Efavirenz-d5 , are ideal internal standards because they have nearly identical physicochemical properties to their non-labeled counterparts, meaning they behave similarly during sample preparation and chromatographic separation. medchemexpress.com However, their increased mass allows them to be distinguished by the mass spectrometer. The use of a deuterated internal standard helps to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise measurements. nih.gov

The synthesis of This compound provides a valuable tool for the quantitative analysis of the non-deuterated dihydroxy metabolite in biological samples. By adding a known amount of the deuterated standard to a sample, the concentration of the endogenous metabolite can be accurately determined by comparing the mass spectrometric signals of the two compounds. This is essential for understanding the formation and clearance of this specific metabolite in vivo.

Derivatization for Enhanced Analytical Detection

In some analytical applications, particularly with LC-MS, chemical derivatization can be employed to improve the detection of target analytes. nih.gov Derivatization involves chemically modifying the analyte to enhance its chromatographic properties or its ionization efficiency in the mass spectrometer.

For hydroxylated compounds like 7,14-Dihydroxy Efavirenz, derivatization of the hydroxyl groups can be beneficial. For instance, silylation is a common technique where a silyl (B83357) group is added to a hydroxyl group. This can increase the volatility of the compound, which is advantageous for gas chromatography, and can also improve its ionization in certain mass spectrometry techniques.

Another approach is to introduce a charged or easily ionizable moiety to the molecule. This is particularly useful for improving the signal in electrospray ionization (ESI) mass spectrometry. For example, reacting the hydroxyl groups with a reagent that introduces a quaternary amine or a pyridinium (B92312) group can significantly enhance the positive ion ESI response. While specific derivatization strategies for this compound are not extensively documented, the general principles of derivatizing hydroxylated pharmaceuticals are applicable. nih.govresearchgate.net The choice of derivatization reagent depends on the specific analytical method and the desired outcome, whether it be improved chromatographic separation, enhanced sensitivity, or more specific fragmentation patterns for tandem mass spectrometry. nih.gov

Investigation of Rac 7,14 Dihydroxy Efavirenz D4 in Preclinical and Mechanistic Studies

In Vitro Enzyme Activation Studies (e.g., CYP46A1)

There is no available scientific literature that specifically investigates the in vitro activation of enzymes, including cytochrome P450 enzymes such as CYP46A1, by rac 7,14-Dihydroxy Efavirenz-d4. While research has been conducted on other efavirenz (B1671121) metabolites, the findings are not directly applicable to this specific deuterated dihydroxy form.

Research on Metabolite Interactions with Biological Systems in Non-Human Models

There are no documented studies on the interactions of this compound with biological systems in any non-human models. Research has focused on other major metabolites and their effects, leaving the specific actions of this compound uninvestigated.

Computational and Theoretical Studies on Efavirenz Metabolites

Molecular Docking and Dynamics Simulations of Metabolite-Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational tools that provide a detailed view of how ligands, such as Efavirenz (B1671121) metabolites, interact with their biological targets at an atomic level. These studies are critical for understanding the binding affinities and modes of interaction that govern the biological activity of these compounds.

Research has shown that hydroxylated metabolites of Efavirenz, including dihydroxy forms, can interact with various enzymes, most notably cytochrome P450s. For instance, studies have investigated the binding of these metabolites to CYP46A1, an enzyme involved in cholesterol metabolism in the brain. It has been observed that the position of hydroxylation on the Efavirenz scaffold significantly influences how these metabolites bind to and activate the enzyme. nih.gov

In vitro studies have demonstrated that racemic mixtures of hydroxylated Efavirenz metabolites, such as (rac)-8,14-dihydroxy Efavirenz, can bind to the active site of CYP46A1. nih.gov These interactions are often characterized by specific spectral responses and binding affinities (Kd values) in the low micromolar range. nih.gov While specific docking studies on rac 7,14-Dihydroxy Efavirenz-d4 are not extensively reported, the available data on analogous dihydroxy metabolites provide a strong foundation for understanding its potential interactions.

Interactive Table: Binding Affinities of Efavirenz Metabolites to CYP46A1

| Compound | Apparent Kd (µM) | Spectral Response Type |

|---|---|---|

| (rac)-7OH EFV | 1.6 - 4.1 | Type 2 |

| (rac)-8OH EFV | 1.6 - 4.1 | Type 2 |

| (S)-8OH EFV | 1.6 - 4.1 | Type 2 |

This table summarizes the apparent binding affinities (Kd) and spectral responses observed for various hydroxylated Efavirenz metabolites with CYP46A1, as reported in in vitro studies. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations offer a fundamental understanding of the electronic structure and reactivity of molecules, providing invaluable insights into the mechanisms of metabolic reactions. These methods can be used to predict the most likely sites of metabolism on a drug molecule and to elucidate the energetic barriers associated with different reaction pathways.

The metabolism of Efavirenz to its hydroxylated derivatives is primarily catalyzed by cytochrome P450 enzymes, such as CYP2B6 and CYP2A6. nih.govpharmgkb.org These enzymes facilitate the insertion of an oxygen atom into a C-H bond, a process that can be modeled using quantum chemical methods. Density Functional Theory (DFT) is a commonly employed quantum chemical approach for analyzing the reactive sites of drug molecules like Efavirenz. researchgate.net

While specific quantum chemical studies detailing the formation of 7,14-dihydroxy Efavirenz are limited, research on the initial hydroxylation steps provides a basis for understanding this process. For example, studies have focused on the formation of 7-hydroxyefavirenz (B1416612) and 8-hydroxyefavirenz (B1664214). nih.gov The subsequent hydroxylation to form a dihydroxy metabolite would follow a similar mechanistic pathway, with the regioselectivity being determined by the electronic properties of the monohydroxylated intermediate and the steric constraints of the enzyme's active site.

Full quantum mechanical computational studies have also been employed to investigate the binding of Efavirenz to its primary therapeutic target, HIV-1 reverse transcriptase. nih.gov These studies highlight the importance of electrostatic interactions in the binding process. nih.gov Similar computational approaches could be applied to understand the interactions of hydroxylated metabolites with metabolizing enzymes in greater detail.

Structure-Activity Relationship (SAR) Studies of Hydroxylated Metabolites

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For Efavirenz metabolites, SAR studies have focused on how the position and stereochemistry of the hydroxyl groups affect their interaction with enzymes and their subsequent biological effects.

A key finding from SAR studies is that the position of hydroxylation, rather than the chirality of the metabolite, is a primary determinant of how Efavirenz metabolites activate enzymes like CYP46A1. nih.gov This suggests that the specific location of the hydroxyl groups on the benzoxazine (B1645224) ring system and the cyclopropylacetylene (B33242) side chain dictates the binding mode and the resulting functional outcome.

For instance, different hydroxylated metabolites can bind to different allosteric sites on an enzyme, leading to varied effects on its catalytic activity. nih.gov The formation of secondary metabolites, such as 8,14-dihydroxyefavirenz (B8820817) from 8-hydroxyefavirenz, further highlights the complexity of Efavirenz metabolism and the importance of understanding the SAR of each metabolite. nih.govresearchgate.net

Recent comparative studies have evaluated the in vivo effects of different dihydroxy metabolites. For example, (rac)-7,8-dihydroxy Efavirenz was found to be less effective in activating CYP46A1 in the brain compared to (rac)-8,14-dihydroxy Efavirenz. nih.gov This underscores the subtle yet critical role that the precise substitution pattern of the hydroxyl groups plays in the biological activity of these metabolites.

Interactive Table: Comparative in vivo effects of Efavirenz Dihydroxy Metabolites

| Compound | Effect on Brain CYP46A1 Activation | Cognitive Improvement |

|---|---|---|

| (rac)-7,8-dihydroxy EFV | Modest | Not observed |

This table compares the in vivo effects of two different racemic dihydroxy metabolites of Efavirenz on CYP46A1 activation and cognitive function, as observed in animal models. nih.gov

Future Directions in Research on Rac 7,14 Dihydroxy Efavirenz D4

Elucidation of Undiscovered Metabolic Pathways

The metabolism of Efavirenz (B1671121) is known to be intricate, involving multiple primary and secondary hydroxylation steps primarily mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The main metabolic route is 8-hydroxylation via CYP2B6, with 7-hydroxylation by CYP2A6 being a less dominant pathway. nih.govpharmgkb.orgnih.gov These primary metabolites can undergo further oxidation, such as the formation of 8,14-dihydroxyefavirenz (B8820817), also catalyzed by CYP2B6. nih.govpharmgkb.org

However, the complete metabolic map of Efavirenz is not fully charted. Evidence suggests the existence of novel secondary metabolic activities, such as the potential for glucuronide or sulfate (B86663) conjugates of hydroxy-metabolites to be further hydroxylated in vivo. nih.gov The use of deuterated compounds like rac 7,14-Dihydroxy Efavirenz-d4 is instrumental in these investigations. The deuterium (B1214612) label serves as a stable isotopic tracer, allowing researchers to track the molecule's fate through complex biological systems with high precision. clearsynth.comaquigenbio.com By administering this labeled metabolite, scientists can more easily identify and quantify subsequent, potentially undiscovered, downstream metabolites using mass spectrometry, distinguishing them from the endogenous metabolic background. This approach can clarify whether 7,14-dihydroxy Efavirenz is a terminal metabolite or a substrate for further biotransformation, such as conjugation or oxidation at other positions.

Table 1: Known Primary and Secondary Metabolic Pathways of Efavirenz

| Metabolite | Precursor | Primary Enzyme(s) | Pathway Type | Reference |

|---|---|---|---|---|

| 7-Hydroxyefavirenz (B1416612) | Efavirenz | CYP2A6 | Primary Hydroxylation | nih.govpharmgkb.org |

| 8-Hydroxyefavirenz (B1664214) | Efavirenz | CYP2B6 (major), CYP2A6, CYP3A4, CYP3A5, CYP1A2 | Primary Hydroxylation | nih.govpharmgkb.orgnih.gov |

| 8,14-Dihydroxyefavirenz | 8-Hydroxyefavirenz | CYP2B6 | Secondary Hydroxylation | nih.govpharmgkb.org |

| Efavirenz-N-glucuronide | Efavirenz | UGT2B7 | Direct Glucuronidation (minor) | pharmgkb.org |

Advanced Analytical Techniques for Low-Level Metabolite Detection

The identification and quantification of drug metabolites, especially those present in low concentrations, pose significant analytical challenges. While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique, future research will necessitate the adoption of more advanced and sensitive methods. nih.govnih.gov The detection of metabolites of this compound, which may be formed in minute quantities, requires pushing the limits of current analytical capabilities.

Future strategies will likely involve:

Nanoflow Liquid Chromatography (nLC): Coupling nLC with nanospray ionization mass spectrometry (nESI-MS) enhances ionization efficiency and reduces chromatographic dilution, making it ideal for detecting low-abundance metabolites from very small sample volumes. rsc.org

High-Resolution Mass Spectrometry (HRMS): Instruments like the Q Exactive Orbitrap provide high mass accuracy and resolution, allowing for the confident identification of metabolites based on their elemental composition, which is critical when authentic standards are unavailable. nih.gov

Hyphenated Techniques: The combination of LC with Nuclear Magnetic Resonance (NMR) spectroscopy can provide unambiguous structural elucidation of novel or isomeric metabolites that are difficult to characterize by MS alone. nih.gov

Optimized Chromatography: The "chromatographic deuterium effect" (CDE), where deuterated compounds elute at slightly different times than their non-deuterated analogs, can complicate analysis. acs.orgacs.org Research into specialized column chemistries, such as pentafluorophenyl (PFP) phases, can help mitigate this effect, ensuring accurate quantification when using deuterated internal standards. acs.orgacs.org

Table 2: Comparison of Analytical Techniques for Metabolite Detection

| Technique | Primary Advantage | Application in Low-Level Detection | Reference |

|---|---|---|---|

| LC-MS/MS | High sensitivity and selectivity; quantitative power. | Workhorse for targeted quantification of known metabolites. | nih.govtandfonline.com |

| UHPLC-HRMS | High mass accuracy and resolution. | Confident identification of unknown metabolites and untargeted metabolomics. | nih.gov |

| nLC-nESI-MS | Enhanced ionization for low concentrations; requires minimal sample. | Ideal for sample-limited studies and detecting trace-level metabolites. | rsc.org |

Stereoselective Synthesis of Individual Enantiomers for Specific Research

Efavirenz is a chiral molecule, with its therapeutic activity against HIV residing in the (S)-enantiomer. mdpi.com However, research has shown that both (S)- and (R)-enantiomers can exhibit biological activity, such as the activation of the brain enzyme CYP46A1. mdpi.com The compound this compound is a racemic mixture, containing multiple stereoisomers due to the chiral centers. The biological activity and metabolic fate of each individual enantiomer are likely distinct.

A significant future direction is the stereoselective synthesis of the individual enantiomers of 7,14-Dihydroxy Efavirenz-d4. This would build upon established asymmetric synthesis routes for the parent Efavirenz, which often employ chiral auxiliaries or catalysts to control the stereochemistry of the key tertiary alcohol center. nih.govepa.govscilit.com Developing synthetic pathways to isolate the (S,S), (S,R), (R,S), and (R,R) isomers of the deuterated dihydroxy metabolite would enable researchers to:

Investigate the specific contribution of each enantiomer to any observed biological effect.

Determine if the metabolic enzymes that process Efavirenz show stereoselectivity towards its dihydroxy metabolites.

Assess whether one enantiomer is metabolized more rapidly than another, which has implications for its residence time and potential for off-target effects.

This line of research is critical, as studies on racemic mixtures of other dihydroxy metabolites have shown effects on brain biochemistry, and understanding the role of stereochemistry is a vital next step. mdpi.comnih.gov

Application of Deuterated Metabolites in Novel Mechanistic Investigations

Deuterium-labeled compounds are powerful tools for probing biological mechanisms. clearsynth.comacs.org The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond, which can slow down metabolic reactions that involve breaking this bond—a phenomenon known as the deuterium kinetic isotope effect (DKIE). researchgate.net This property can be leveraged in novel mechanistic investigations using this compound.

Future applications include:

Probing Enzyme Mechanisms: By comparing the rate of subsequent metabolism of 7,14-Dihydroxy Efavirenz-d4 with its non-deuterated counterpart, researchers can determine if the deuterated positions are involved in rate-limiting enzymatic steps. nih.gov This provides direct insight into the enzyme's catalytic mechanism.

Investigating Metabolic Shunting: Deuteration at one metabolic site can slow its transformation, potentially diverting or "shunting" the molecule down alternative metabolic pathways. nih.gov Studying the metabolic profile of this compound could reveal previously minor or unobserved pathways that become more prominent when the primary routes are slowed by the DKIE.

Understanding Drug-Target Interactions: The deuterated metabolite can be used in studies to understand its interaction with biological targets. For example, research on Efavirenz metabolites has explored their activation of the enzyme CYP46A1. nih.govresearchgate.net Using the deuterated standard could help dissect the kinetics of this interaction and determine if the hydroxylated cyclopropyl (B3062369) ring is involved in binding or turnover.

Toxicology Studies: Strategic placement of deuterium can help in understanding and potentially mitigating metabolism-mediated toxicity by blocking the formation of reactive metabolites. acs.org

Table 3: Potential Mechanistic Studies Using this compound

| Research Area | Application of Deuterated Metabolite | Potential Finding | Reference |

|---|---|---|---|

| Enzyme Kinetics | Measure the DKIE on subsequent metabolism. | Identify rate-limiting steps in the clearance of the dihydroxy metabolite. | researchgate.netnih.gov |

| Metabolic Pathway Analysis | Identify altered metabolite profiles compared to the non-deuterated analog. | Reveal alternative "shunt" pathways and the flexibility of metabolic enzymes. | acs.orgnih.gov |

| Drug-Target Interactions | Use as a tool to study binding and activation of enzymes like CYP46A1. | Elucidate the structural determinants and kinetics of metabolite-protein interactions. | mdpi.comnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.